2,2'-[Dodecane-1,12-diylbis(oxy)]bis(oxane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[Dodecane-1,12-diylbis(oxy)]bis(oxane) is an organic compound with the molecular formula C22H42O4 It consists of a dodecane backbone with two oxane (tetrahydropyran) rings attached via ether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Dodecane-1,12-diylbis(oxy)]bis(oxane) typically involves the reaction of dodecanediol with oxane under specific conditions. One common method includes the use of a strong acid catalyst to facilitate the etherification reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2,2’-[Dodecane-1,12-diylbis(oxy)]bis(oxane) may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[Dodecane-1,12-diylbis(oxy)]bis(oxane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the oxane rings to more saturated forms.
Substitution: The ether linkages can be targeted for substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dodecanedione derivatives, while reduction can produce more saturated ether compounds.
Wissenschaftliche Forschungsanwendungen
2,2’-[Dodecane-1,12-diylbis(oxy)]bis(oxane) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of membrane-mimetic systems due to its amphiphilic nature.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2,2’-[Dodecane-1,12-diylbis(oxy)]bis(oxane) exerts its effects depends on its application. In drug delivery, for example, the compound can encapsulate active pharmaceutical ingredients and release them in a controlled manner. The molecular targets and pathways involved include interactions with cell membranes and specific receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-[1,12-Dodecanediylbis(oxy)]bis(6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine)
- 1,12-Bis(2-nitrophenoxy)dodecane
- Ethanol, 2,2’-[1,2-ethanediylbis(oxy)]bis-, diacetate
Uniqueness
2,2’-[Dodecane-1,12-diylbis(oxy)]bis(oxane) is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. Its ability to form stable ether linkages and its amphiphilic nature make it particularly useful in applications requiring specific molecular interactions.
Eigenschaften
CAS-Nummer |
55009-72-8 |
---|---|
Molekularformel |
C22H42O4 |
Molekulargewicht |
370.6 g/mol |
IUPAC-Name |
2-[12-(oxan-2-yloxy)dodecoxy]oxane |
InChI |
InChI=1S/C22H42O4/c1(3-5-7-11-17-23-21-15-9-13-19-25-21)2-4-6-8-12-18-24-22-16-10-14-20-26-22/h21-22H,1-20H2 |
InChI-Schlüssel |
MGOGIEZMGOOVEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCCCCCCCCCCCCOC2CCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.